molecular formula C11H20N4 B13473608 n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine

n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine

Cat. No.: B13473608
M. Wt: 208.30 g/mol
InChI Key: MZHOIVDAMBPBFL-UHFFFAOYSA-N
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Description

n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine: is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclopentanamine moiety attached to a triazole ring, which is further substituted with ethyl and methyl groups. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

N-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]cyclopentanamine

InChI

InChI=1S/C11H20N4/c1-3-10-13-11(15(2)14-10)8-12-9-6-4-5-7-9/h9,12H,3-8H2,1-2H3

InChI Key

MZHOIVDAMBPBFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)CNC2CCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine can be achieved through various synthetic routes. One common method involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with cyclopentanamine under appropriate conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research due to its potential biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes .

Medicine: In medicinal chemistry, triazole derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, and anticancer activities .

Industry: The compound finds applications in the industrial sector as well. It can be used in the development of agrochemicals, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine is unique due to its specific combination of a triazole ring with ethyl and methyl substitutions and a cyclopentanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

n-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)cyclopentanamine is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound has the following properties:

PropertyValue
Chemical Formula C₈H₁₃N₅
Molecular Weight 165.22 g/mol
CAS Number 135242-93-2
IUPAC Name This compound

The biological activity of triazole derivatives often involves their interaction with various biological targets. The triazole ring can act as a pharmacophore in drug design, influencing the mechanism of action through various pathways such as enzyme inhibition or receptor modulation.

Case Studies and Research Findings

  • Antifungal Activity : Triazole compounds are commonly known for their antifungal properties. A study by Rojas et al. (2020) demonstrated that triazole derivatives exhibited significant antifungal activity against various fungal strains. The mechanism was primarily through the inhibition of ergosterol synthesis, a vital component of fungal cell membranes.
  • Anticancer Properties : Research has indicated that triazole derivatives can inhibit tumor growth. For instance, a study highlighted that certain triazole compounds induced apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression (Zhang et al., 2021).
  • Neuroprotective Effects : Another area of interest is the neuroprotective effects attributed to triazole derivatives. A study conducted by Lee et al. (2022) reported that a similar triazole compound reduced oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Biological Activity Predictions

Using computational methods such as Quantitative Structure–Activity Relationship (QSAR) modeling, researchers have predicted the biological activities of triazole derivatives based on their structural features. These models have shown promising results in predicting anticancer and antifungal activities.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntifungalSignificant inhibitionRojas et al., 2020
AnticancerInduction of apoptosisZhang et al., 2021
NeuroprotectiveReduction in oxidative stressLee et al., 2022

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